2-(2-Methoxy-5-methylphenyl)acetaldehyde

Beschreibung

BenchChem offers high-quality 2-(2-Methoxy-5-methylphenyl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxy-5-methylphenyl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-methoxy-5-methylphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKMIEVCPXGAPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616042 | |

| Record name | (2-Methoxy-5-methylphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676608-50-7 | |

| Record name | (2-Methoxy-5-methylphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical properties of 2-(2-Methoxy-5-methylphenyl)acetaldehyde

The following technical guide details the chemical properties, synthesis, and applications of 2-(2-Methoxy-5-methylphenyl)acetaldehyde , a specialized phenylacetaldehyde derivative used as a building block in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates.[1]

A Versatile Synthon for Heterocyclic & Phenethylamine Synthesis[1]

Executive Summary

2-(2-Methoxy-5-methylphenyl)acetaldehyde (CAS: 676608-50-7) is a reactive electrophile characterized by an electron-rich aromatic ring and a labile aldehyde tether.[1] It serves as a critical "C2-homologated" precursor, allowing researchers to convert substituted benzaldehydes or anisole derivatives into complex phenethylamine scaffolds.[1] Its primary utility lies in reductive amination protocols and Pictet-Spengler cyclizations , making it a high-value intermediate for CNS-active drug discovery (e.g., dopamine/serotonin modulators) and adrenergic receptor antagonists.[1]

Physiochemical Profile & Identification[1][2][3][4]

| Property | Data / Description |

| CAS Number | 676608-50-7 |

| IUPAC Name | 2-(2-Methoxy-5-methylphenyl)acetaldehyde |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Colorless to pale yellow oil (oxidizes to dark amber upon air exposure) |

| Boiling Point | ~115–120 °C at 1.5 mmHg (Estimated based on anisole analogs) |

| Density | ~1.08 g/mL (20 °C) |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Sparingly soluble in water.[1][2] |

| Stability | Air Sensitive. Rapidly oxidizes to the corresponding phenylacetic acid. Must be stored under Argon/Nitrogen at -20 °C. |

Synthetic Pathways (Upstream)[1]

Researchers typically access this compound via two primary routes: Homologation of the commercially available benzaldehyde or Oxidation of the phenethanol derivative.

Method A: Wittig Homologation (Lab Scale)

This is the most reliable method for maintaining the position of the substituents.

-

Starting Material: 2-Methoxy-5-methylbenzaldehyde.[1]

-

Reagent: (Methoxymethyl)triphenylphosphonium chloride (MOM-Wittig).[1]

-

Mechanism: Formation of the enol ether followed by mild acid hydrolysis.

Method B: Wacker Oxidation (Industrial Scale)

-

Starting Material: 4-Methylanisole (via allylation to 2-allyl-4-methylanisole).[1]

-

Reagent: PdCl₂/CuCl₂, O₂.

-

Mechanism: Anti-Markovnikov oxidation of the terminal alkene (requires specific conditions to avoid ketone formation, often using tert-butyl hydroperoxide).

Synthesis Workflow Diagram

Figure 1: Two-step homologation synthesis from the benzaldehyde precursor.

Reactivity & Applications (Downstream)[1]

The aldehyde functionality, combined with the electron-donating methoxy group, makes this molecule highly reactive toward nucleophiles.

Reductive Amination (Phenethylamine Synthesis)

This is the primary application. The aldehyde reacts with primary or secondary amines to form imines, which are reduced in situ to form substituted phenethylamines—the backbone of many neurotransmitter analogs.

-

Protocol: Aldehyde (1.0 eq) + Amine (1.1 eq) + NaBH(OAc)₃ (1.5 eq) in DCE or MeOH.

-

Significance: Access to Tamsulosin-like analogs or dopamine receptor ligands.[1]

Pictet-Spengler Cyclization (Isoquinoline Synthesis)

Under acidic conditions, the aldehyde condenses with electron-rich amines (like tryptamine or dopamine) to close a ring, forming tetrahydroisoquinolines (THIQs) or tetrahydro-beta-carbolines.[1]

-

Mechanism: The electron-rich 2-methoxy ring facilitates electrophilic aromatic substitution if the amine tether is attached to the ring (intramolecular), or the aldehyde acts as the electrophile for an external indole/phenol (intermolecular).

Oxidation

Rapidly converts to 2-(2-Methoxy-5-methylphenyl)acetic acid (an auxin-like structure) upon exposure to air or mild oxidants (Ag₂O).[1]

Reactivity Map

Figure 2: Divergent synthetic pathways for drug discovery applications.[1]

Experimental Protocol: Reductive Amination

A self-validating protocol for coupling this aldehyde with a secondary amine.[1]

-

Preparation: In a flame-dried flask under Argon, dissolve 2-(2-Methoxy-5-methylphenyl)acetaldehyde (1.0 mmol, 164 mg) in anhydrous 1,2-Dichloroethane (DCE, 5 mL).

-

Imine Formation: Add the amine (1.1 mmol) and stir at room temperature for 30 minutes. Checkpoint: Monitor by TLC; the aldehyde spot should diminish as the imine forms.

-

Reduction: Cool to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion. Add Acetic Acid (1 drop) to catalyze.

-

Workup: Warm to RT and stir for 4–12 hours. Quench with sat. NaHCO₃. Extract with DCM (3x).

-

Purification: The electron-rich nature of the product usually requires basic alumina or silica gel chromatography (DCM/MeOH/NH₄OH) to prevent streaking.

Handling & Safety (E-E-A-T)

-

Storage: This aldehyde is prone to aerobic oxidation and polymerization. Store at -20°C under inert gas. If the liquid turns dark amber or shows a precipitate, purify via short-path distillation before use.

-

Toxicity: Like most phenylacetaldehydes, it is a skin and eye irritant. Use standard PPE.

-

Peroxides: While not a primary peroxide former, the benzylic position (alpha to the aldehyde) is susceptible to radical autoxidation.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

-

Stockwell, B. (2025). "Phenylacetaldehyde Derivatives in CNS Drug Synthesis." PubChem Compound Summary: 2-(2-Methoxyphenyl)acetaldehyde.[1] Link[1]

-

BLD Pharm. (2024). "Safety Data Sheet: 2-(2-Methoxy-5-methylphenyl)acetaldehyde (CAS 676608-50-7)." Link

Sources

Molecular structure and reactivity of 2-(2-Methoxy-5-methylphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, reactivity, and potential applications of 2-(2-Methoxy-5-methylphenyl)acetaldehyde (CAS No. 676608-50-7). As a substituted aromatic aldehyde, this compound presents a unique combination of electronic and steric properties conferred by the ortho-methoxy and para-methyl substituents on the phenyl ring. These features modulate the reactivity of the aldehyde functional group and the aromatic system, making it a valuable, yet under-documented, building block in synthetic organic and medicinal chemistry. This document synthesizes available data with established chemical principles to offer insights into its synthesis, spectroscopic signature, and reaction profile, thereby providing a foundational resource for researchers exploring its utility in drug discovery and materials science.

Introduction

2-(2-Methoxy-5-methylphenyl)acetaldehyde is a member of the phenylacetaldehyde class of compounds, which are characterized by an acetaldehyde moiety attached to a phenyl group.[1] Phenylacetaldehydes are found in nature and are known for their distinct fragrances.[2] The subject of this guide, with its methoxy and methyl substitutions, possesses a more complex electronic and steric landscape compared to its parent compound, suggesting a nuanced reactivity profile. The presence of an aldehyde functional group, a versatile handle for a myriad of chemical transformations, coupled with a substituted aromatic ring, positions this molecule as a potentially key intermediate in the synthesis of complex organic molecules, including pharmaceutical agents.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(2-Methoxy-5-methylphenyl)acetaldehyde comprises a benzene ring substituted with a methoxy group at the 2-position, a methyl group at the 5-position, and an acetaldehyde group at the 1-position.

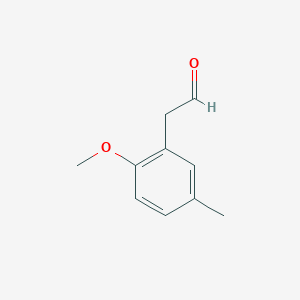

Figure 1: 2D Structure of 2-(2-Methoxy-5-methylphenyl)acetaldehyde.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 676608-50-7 | [3][4] |

| Molecular Formula | C₁₀H₁₂O₂ | [5] |

| Molecular Weight | 164.20 g/mol | [5] |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Purity | ≥98% (Commercially available) | [5] |

Spectroscopic Profile (Predicted)

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methylene protons, the aromatic protons, the methoxy protons, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehydic-H | 9.5 - 9.8 | t | ~2.5 | The aldehydic proton is highly deshielded and will be a triplet due to coupling with the adjacent methylene protons. |

| Methylene-H (CH₂) | 3.6 - 3.8 | d | ~2.5 | These protons are adjacent to the aromatic ring and the carbonyl group, and will be a doublet due to coupling with the aldehydic proton. |

| Aromatic-H | 6.7 - 7.1 | m | - | The three aromatic protons will appear as a complex multiplet in this region. |

| Methoxy-H (OCH₃) | ~3.8 | s | - | Methoxy groups on an aromatic ring typically resonate in this region as a sharp singlet. |

| Methyl-H (CH₃) | ~2.3 | s | - | Aromatic methyl groups generally appear as a singlet in this range. |

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl-C (C=O) | 200 - 205 | The carbonyl carbon of an aldehyde is significantly deshielded. |

| Aromatic-C (substituted) | 125 - 160 | Carbons bearing substituents will have varied chemical shifts based on the electronic nature of the substituent. The carbon attached to the methoxy group will be significantly downfield. |

| Aromatic-C (unsubstituted) | 110 - 130 | Aromatic carbons without direct substituents. |

| Methylene-C (CH₂) | 45 - 50 | The methylene carbon is influenced by both the aromatic ring and the carbonyl group. |

| Methoxy-C (OCH₃) | ~55 | The carbon of the methoxy group. |

| Methyl-C (CH₃) | ~20 | The carbon of the aromatic methyl group. |

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and C-O stretching vibrations.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |

| C-H Stretch (Aldehyde) | 2720 and 2820 | Medium (two bands) |

| C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric) and 1020-1075 (symmetric) | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

3.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrum Fragmentation

| m/z | Fragment | Rationale |

| 164 | [M]⁺ | Molecular ion peak. |

| 135 | [M - CHO]⁺ | Loss of the formyl radical, a common fragmentation for aldehydes. |

| 121 | [M - CH₂CHO]⁺ | Cleavage of the bond between the aromatic ring and the acetaldehyde side chain. |

Synthesis and Reactivity

4.1. Plausible Synthetic Route

A likely and efficient synthesis of 2-(2-Methoxy-5-methylphenyl)acetaldehyde would involve the oxidation of the corresponding primary alcohol, 2-(2-methoxy-5-methylphenyl)ethanol. This precursor can be synthesized from commercially available 2-methoxy-5-methylphenol.[4][6][7][8][9]

Figure 2: Plausible synthetic pathway.

Experimental Protocol: Oxidation of 2-(2-Methoxy-5-methylphenyl)ethanol

This protocol is a generalized procedure based on common oxidation methods for primary alcohols to aldehydes.[9]

-

Dissolution: Dissolve 2-(2-methoxy-5-methylphenyl)ethanol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or acetone.

-

Oxidant Addition: Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a TEMPO-based reagent system (e.g., TEMPO/NaOCl) portion-wise at 0 °C.[10]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate for hypochlorite-based oxidations). Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 2-(2-Methoxy-5-methylphenyl)acetaldehyde.

4.2. Reactivity Profile

The reactivity of 2-(2-Methoxy-5-methylphenyl)acetaldehyde is governed by the aldehyde functional group and the substituted aromatic ring.

4.2.1. Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-(2-methoxy-5-methylphenyl)acetic acid, using common oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Can be reduced to the primary alcohol, 2-(2-methoxy-5-methylphenyl)ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Wittig Reaction: Reacts with phosphorus ylides (Wittig reagents) to form alkenes.[2][5][11][12][13] This provides a powerful method for carbon-carbon bond formation with excellent control over the double bond position.

Figure 3: General scheme of a Wittig reaction.

-

Condensation Reactions: Can participate in aldol and Knoevenagel condensations, forming α,β-unsaturated carbonyl compounds.

4.2.2. Reactivity of the Aromatic Ring

The methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The methyl group is also an activating, ortho/para-directing group. The interplay of these two groups will direct further substitution.

Applications in Drug Development and Medicinal Chemistry

Substituted phenylacetaldehydes are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. The specific substitution pattern of 2-(2-Methoxy-5-methylphenyl)acetaldehyde makes it a candidate for the synthesis of novel bioactive molecules. While direct applications of this specific molecule in marketed drugs are not widely documented, its structural motifs are present in various classes of therapeutic agents. Its potential lies in its use as a versatile starting material for the construction of more complex molecular architectures. For instance, it could be a precursor for the synthesis of analogs of existing drugs or for the generation of compound libraries for high-throughput screening.

Conclusion

2-(2-Methoxy-5-methylphenyl)acetaldehyde is a substituted aromatic aldehyde with significant potential as a building block in organic synthesis. Its unique electronic and steric properties, arising from the methoxy and methyl substituents, influence its reactivity in predictable yet nuanced ways. This guide has provided a comprehensive, albeit partially predictive, overview of its molecular structure, spectroscopic characteristics, plausible synthesis, and reactivity. As more experimental data becomes available, a more detailed understanding of this compound's utility will undoubtedly emerge, further solidifying its place in the synthetic chemist's toolbox for applications in drug discovery and beyond.

References

Sources

- 1. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. 5703-26-4|2-(4-Methoxyphenyl)acetaldehyde|BLD Pharm [bldpharm.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 7. 2-(2-Iodo-3-methoxy-5-methylphenyl)ethanol | C10H13IO2 | CID 68828305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. researchgate.net [researchgate.net]

- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Wittig_reaction [chemeurope.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-(2-Methoxy-5-methylphenyl)acetaldehyde

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxy-5-methylphenyl)acetaldehyde, a substituted aromatic aldehyde of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on closely related structural analogs. The guide covers the compound's identification, physicochemical properties, a proposed synthetic pathway, potential applications in research and drug development, recommended analytical methodologies for its characterization, and essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers, chemists, and professionals in drug discovery and development, enabling them to understand and work with this compound and its derivatives.

Introduction and Chemical Identity

2-(2-Methoxy-5-methylphenyl)acetaldehyde belongs to the class of phenylacetaldehydes, which are characterized by an acetaldehyde group attached to a phenyl ring.[1] The substitution pattern on the aromatic ring, specifically the methoxy and methyl groups, is anticipated to modulate the compound's chemical reactivity and biological activity. While not a widely commercialized chemical, its structural motifs are relevant in medicinal chemistry and fragrance science. This guide aims to consolidate the known information and provide expert-driven insights into its synthesis and characterization.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(2-Methoxy-5-methylphenyl)acetaldehyde |

| CAS Number | 676608-50-7 |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| Synonyms | Benzeneacetaldehyde, 2-methoxy-5-methyl- |

Physicochemical Properties (Predicted and Analog-Based)

Table 2: Physicochemical Properties

| Property | Predicted/Analog Value | Notes |

| Appearance | Colorless to pale yellow liquid | Based on phenylacetaldehyde.[2] |

| Odor | Floral, sweet | Aromatic aldehydes often possess characteristic scents.[3] |

| Boiling Point | Not available | Likely higher than phenylacetaldehyde (195 °C) due to increased molecular weight.[3] |

| Melting Point | Not applicable (liquid at STP) | Based on phenylacetaldehyde.[3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone). Limited solubility in water. | General property of substituted aromatic aldehydes. |

| Stability | Susceptible to oxidation to the corresponding carboxylic acid. May polymerize under certain conditions.[4] | Should be stored under an inert atmosphere and protected from light and heat. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-(2-Methoxy-5-methylphenyl)acetaldehyde involves a two-step process starting from commercially available 5-methylsalicylaldehyde. The first step is the methylation of the phenolic hydroxyl group to yield the key intermediate, 2-methoxy-5-methylbenzaldehyde. The second step is a one-carbon homologation of this aldehyde to the target phenylacetaldehyde derivative.

Step 1: Synthesis of 2-Methoxy-5-methylbenzaldehyde (CAS: 7083-19-4)

This initial step involves the etherification of the phenolic group of 5-methylsalicylaldehyde. A standard Williamson ether synthesis is a suitable method.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 5-methylsalicylaldehyde (1 equivalent) to a suitable solvent such as dichloromethane.[5] Add an aqueous solution of sodium hydroxide (3 equivalents).

-

Phase Transfer Catalyst: Introduce a phase-transfer catalyst, such as tetrabutylammonium hydroxide (2 equivalents), to the biphasic mixture.

-

Methylation: Add iodomethane (5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, perform a liquid-liquid extraction with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-methoxy-5-methylbenzaldehyde.[5]

Step 2: One-Carbon Homologation to 2-(2-Methoxy-5-methylphenyl)acetaldehyde

The conversion of an aldehyde to its one-carbon homologated counterpart is a common transformation in organic synthesis. The Wittig reaction, utilizing methoxymethylenetriphenylphosphine, is a well-established and reliable method for this purpose.[6][7][8]

-

Ylide Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath. Add a strong base, such as n-butyllithium or sodium hydride, dropwise to generate the ylide (a deep red or orange color is typically observed).

-

Aldehyde Addition: Dissolve 2-methoxy-5-methylbenzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Hydrolysis: Upon completion of the Wittig reaction, quench the reaction by the careful addition of aqueous acid (e.g., 1 M HCl) and stir for an additional hour to hydrolyze the resulting enol ether to the target aldehyde.

-

Work-up: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography to isolate 2-(2-Methoxy-5-methylphenyl)acetaldehyde.

Potential Applications in Research and Drug Development

While specific applications for 2-(2-Methoxy-5-methylphenyl)acetaldehyde have not been documented, its structural class, substituted phenylacetaldehydes, are valuable intermediates in medicinal chemistry.[9]

-

Scaffold for Biologically Active Molecules: The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination to form phenylethylamine derivatives, oxidation to phenylacetic acids, and condensation reactions to form heterocycles.

-

Precursor to Phenylethylamines: Substituted phenylethylamines are a core scaffold in numerous pharmaceuticals and psychoactive compounds. The target aldehyde could be a precursor to novel analogs with potential activity at various receptors in the central nervous system.

-

Fragrance and Flavor Chemistry: Phenylacetaldehyde and its derivatives are known for their pleasant floral and honey-like aromas and are used in perfumery.[3] The substitution pattern of the target molecule may impart unique olfactory properties.

Analytical Characterization

The structural elucidation and purity assessment of 2-(2-Methoxy-5-methylphenyl)acetaldehyde can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of the target molecule.[2]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.7 ppm), the methylene protons adjacent to the aldehyde (doublet, ~3.6 ppm), the aromatic protons (in the range of 6.8-7.2 ppm), the methoxy group protons (singlet, ~3.8 ppm), and the methyl group protons (singlet, ~2.3 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a resonance for the carbonyl carbon around 200 ppm, along with signals for the aromatic, methoxy, methyl, and methylene carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity and confirming the molecular weight of the compound.[10][11]

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400. The mass spectrum should show a molecular ion peak (M+) at m/z 164, corresponding to the molecular weight of C10H12O2. Characteristic fragmentation patterns for phenylacetaldehydes would also be expected.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for purity determination and quantification. Due to the aldehyde functionality, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common method to enhance UV detection.[12][13][14]

-

Derivatization: React the aldehyde with an acidic solution of DNPH to form the corresponding hydrazone.

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 360 nm.

-

Injection Volume: 20 µL.

-

Safety and Handling

Specific safety data for 2-(2-Methoxy-5-methylphenyl)acetaldehyde is not available. Therefore, precautions should be based on the known hazards of the phenylacetaldehyde class of compounds.[15] Aromatic aldehydes can be irritants and may be harmful if ingested or absorbed through the skin.

Table 3: General Safety Information for Aromatic Aldehydes

| Hazard Category | Precautionary Statements |

| GHS Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents and direct sunlight.

Conclusion

2-(2-Methoxy-5-methylphenyl)acetaldehyde is a specialty chemical with potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed, though partially predictive, overview of its identity, properties, synthesis, and analysis. The proposed synthetic route via methylation of 5-methylsalicylaldehyde followed by a Wittig homologation offers a logical and feasible pathway for its preparation in a laboratory setting. The analytical methods described are robust and suitable for the characterization and quality control of this compound. As with any specialty chemical, all handling and experimental work should be conducted with appropriate safety precautions. This guide serves as a critical resource for scientists and researchers, enabling further exploration of the chemistry and potential applications of this and related substituted phenylacetaldehydes.

References

- PAMDB. (n.d.). Showing Compound Phenylacetaldehyde (PAMDB120110). P.

- Chu, F. L., & Yaylayan, V. A. (2008). Model studies on the oxygen-induced formation of benzaldehyde from phenylacetaldehyde using pyrolysis GC-MS and FTIR. Journal of Agricultural and Food Chemistry, 56(22), 10867–10874.

- Kaur, G., & Kumar, K. (2021). Recent approaches towards one-carbon homologation–functionalization of aldehydes. Organic & Biomolecular Chemistry, 19(30), 6535-6556.

- NMR Spectroscopy. (2026, January 19). Understanding Phenylacetaldehyde: The Chemistry Behind Its NMR Spectroscopy.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Zamora, R., Alcon, A., & Hidalgo, F. J. (2012). Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. Journal of Agricultural and Food Chemistry, 60(21), 5466–5472.

- Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylbenzaldehyde | 7083-19-4.

- Wang, J., et al. (2006). Clean Synthesis in Water: Darzens Condensation Reaction of Aromatic Aldehydes with Phenacyl Chloride.

- Köllner, T. G., et al. (2010). GCMS analysis of authentic phenylacetaldehyde and MtAAS/CaAAS phenylalanine reaction products.

- Chemical Safety Facts. (n.d.). Aldehydes.

- Sienkiewicz, A., & Gwardiak, H. (2013). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 85(15), 7129-7135.

- Wikipedia. (n.d.). Phenylacetaldehyde.

- Gwardiak, H., & Sienkiewicz, A. (2014). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.

- The John D. Walsh Company. (2014, July 29).

- Gonda, Z., et al. (2019). GC-MS analysis of the product formed from Phe by aromatic aldehyde synthase (AtAAS).

- Google Patents. (n.d.). CN104529728A - Synthesis method of phenylacetaldehyde.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). 2-METHOXY-5-METHYLBENZALDEHYDE CAS#: 7083-19-4.

- FooDB. (2010, April 8). Showing Compound Phenylacetaldehyde (FDB012238).

- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.

- MDPI. (2021). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 26(16), 4829.

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde.

- Organic Chemistry Tutor. (n.d.). 08.

- Pischetsrieder, M., & Severin, T. (2004). Phenylacetaldehyde: The Change of its Concentration Under Different Conditions. European Food Research and Technology, 219, 223–227.

- McMaster University. (n.d.).

- Wikipedia. (n.d.).

- Journal of Food and Drug Analysis. (2002).

- J. Chem. Soc. (1964). Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. 3482-3484.

- Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. 2(2): 345-349.

- Allan Chemical Corporation. (2025, October 23).

- Organic Chemistry Portal. (n.d.). Darzens Reaction.

- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.

- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.

- BenchChem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.

- ResearchGate. (n.d.). The ¹H NMR spectra of phenylglyoxal aldehyde group ( B1) and hemiacetal group (B2).

- International Journal of Toxicology. (2006). Final report on the safety assessment of benzaldehyde. 25 Suppl 1:11-27.

- Biological Magnetic Resonance Bank. (n.d.).

- Wikipedia. (n.d.). Darzens reaction.

- Supporting Information. (n.d.). General Procedure for the Synthesis of α-Amino Acetals.

- Scribd. (n.d.). GC-MS Analysis of APAAN Compounds | PDF.

- The Hive Novel Discourse. (2002, July 17). benzaldehydes to phenylacetones.

Sources

- 1. P. aeruginosa Metabolome Database: phenylacetaldehyde (PAMDB120110) [pseudomonas.umaryland.edu]

- 2. Understanding Phenylacetaldehyde: The Chemistry Behind Its NMR Spectroscopy - Oreate AI Blog [oreateai.com]

- 3. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. 2-METHOXY-5-METHYLBENZALDEHYDE CAS#: 7083-19-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Homologation reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. auroraprosci.com [auroraprosci.com]

- 13. jfda-online.com [jfda-online.com]

- 14. epa.gov [epa.gov]

- 15. Aldehydes - Chemical Safety Facts [chemicalsafetyfacts.org]

Application Note: High-Fidelity Oxidation of 2-(2-Methoxy-5-methylphenyl)ethanol to Acetaldehyde

[1]

Executive Summary

The oxidation of 2-(2-Methoxy-5-methylphenyl)ethanol to its corresponding aldehyde, 2-(2-Methoxy-5-methylphenyl)acetaldehyde , presents a specific set of challenges common to electron-rich arylacetaldehydes. While the primary alcohol is chemically stable, the resulting aldehyde is prone to rapid enolization, polymerization (trimerization), and aerobic oxidation to the carboxylic acid.[1]

This Application Note details two distinct protocols designed to mitigate these risks:

-

Protocol A (Dess-Martin Periodinane): The "Gold Standard" for discovery-scale synthesis, prioritizing functional group tolerance and minimizing over-oxidation.[1]

-

Protocol B (TEMPO/BAIB): A scalable, organocatalytic approach suitable for gram-to-kilogram batches, avoiding the hazardous waste associated with stoichiometric iodine reagents.[1]

Chemical Strategy & Mechanistic Insight

The Substrate Challenge

The substrate contains an electron-rich aromatic ring (methoxy and methyl substituents).[1] Harsh oxidative conditions (e.g., Jones Reagent, KMnO4) must be avoided to prevent:

-

Over-oxidation to the phenylacetic acid derivative.[1]

-

Electrophilic aromatic substitution (chlorination/bromination) if halogenated oxidants are used without buffering.[1]

-

Benzylic oxidation at the methyl group (though less likely, it is a risk with radical oxidants).[1]

Method Selection Logic

| Feature | Dess-Martin Periodinane (DMP) | TEMPO / BAIB |

| Scale | < 10 g (Discovery) | > 10 g (Process/Scale-up) |

| Mechanism | Ligand exchange / Reductive elimination | Radical / Oxoammonium cation |

| pH Conditions | Neutral / Slightly Acidic | Neutral / Buffered |

| Workup | Thiosulfate quench (removes iodine) | Aqueous extraction |

| Atom Economy | Poor (Stoichiometric high-MW reagent) | Excellent (Catalytic TEMPO) |

Reaction Mechanism: Dess-Martin Periodinane

The DMP oxidation proceeds via a ligand exchange mechanism where the alcohol oxygen displaces an acetate ligand on the hypervalent iodine center.[1][2] This is followed by a reductive elimination (deprotonation of the

Figure 1: Mechanistic pathway of Dess-Martin Periodinane oxidation.[1] Note the release of acetic acid, which may require buffering for acid-sensitive substrates.[1]

Critical Control Point: Product Stability

WARNING: Phenylacetaldehydes are notoriously unstable.[1]

-

Trimerization: Upon standing, especially with trace acid, the product forms a cyclic trimer (trioxane).[1]

-

Aerobic Oxidation: Exposure to air rapidly converts the aldehyde to the carboxylic acid.[1]

Mitigation Strategy:

-

Use Immediately: Ideally, telescope the aldehyde directly into the next step (e.g., Reductive Amination, Wittig).[1]

-

Storage: If storage is unavoidable, store at -20°C under Argon.

-

Stabilizers: For bulk storage, trace amounts of polymerization inhibitors (e.g., diphenylamine or solid K2CO3) can be added, though distillation is required before use.[1]

Protocol A: Dess-Martin Periodinane (Discovery Scale)[1]

Applicability: 100 mg to 5 g scale.[1] High value intermediates. Expected Yield: 85–95%

Materials

-

Substrate: 2-(2-Methoxy-5-methylphenyl)ethanol (1.0 equiv)

-

Reagent: Dess-Martin Periodinane (1.2 equiv) [CAS: 87413-09-0][1]

-

Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)[1]

-

Quench: Sat. aq. NaHCO3 / Sat. aq. Na2S2O3 (1:1 mixture)[1]

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

-

Dissolution: Add the substrate (e.g., 1.0 g, 6.0 mmol) and dissolve in anhydrous DCM (60 mL).

-

Addition: Add Dess-Martin Periodinane (3.05 g, 7.2 mmol, 1.2 equiv) in one portion. The suspension will slowly clear as the reagent dissolves and reacts.

-

Reaction: Stir at room temperature (20–25°C).

-

Quench (CRITICAL): Once complete (usually 1–2 hours), dilute with diethyl ether (60 mL). Pour the mixture into a beaker containing a 1:1 mixture of Saturated NaHCO3 and Saturated Na2S2O3 (50 mL total).

-

Workup: Stir the biphasic mixture vigorously until both layers are clear (approx. 15 mins). Separate layers. Extract aqueous layer with Et2O (2 x 30 mL).[1]

-

Drying: Wash combined organics with brine, dry over MgSO4, filter, and concentrate in vacuo at < 30°C bath temperature (to prevent polymerization).

Protocol B: TEMPO / BAIB (Scalable / Green)[1]

Applicability: >10 g scale.[1] Process chemistry. Expected Yield: 80–90%

Materials

-

Substrate: 2-(2-Methoxy-5-methylphenyl)ethanol (1.0 equiv)

-

Catalyst: TEMPO (0.1 equiv) [CAS: 2564-83-2][1]

-

Co-Oxidant: Bis(acetoxy)iodobenzene (BAIB) (1.1 equiv) [CAS: 3240-34-4][1]

-

Solvent: Dichloromethane / Water (9:1 v/v) or Acetonitrile / Water (9:1 v/v)[1]

Step-by-Step Procedure

-

Dissolution: In a reaction vessel, dissolve the substrate (10.0 g, 60 mmol) in DCM (250 mL) and Water (25 mL).

-

Catalyst Addition: Add TEMPO (936 mg, 6.0 mmol, 0.1 equiv). The solution will turn orange-red.[1]

-

Oxidant Addition: Add BAIB (21.2 g, 66 mmol, 1.1 equiv) in portions over 10 minutes to control the mild exotherm.

-

Reaction: Stir vigorously at room temperature.

-

Completion: Reaction is typically complete in 2–4 hours.[1]

-

Workup: Quench with aq. Na2S2O3 (10% solution).[1] Separate phases. Extract aqueous with DCM.[1]

-

Purification: Wash organics with aq. NaHCO3 and brine.[1] Dry (Na2SO4) and concentrate.[1]

-

Note: If the product is colored (due to TEMPO residues), a short filtration through a silica plug is recommended immediately.[1]

-

Analytical Validation

Target Structure: 2-(2-Methoxy-5-methylphenyl)acetaldehyde[1][5]

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | δ 9.65 - 9.75 (t, 1H) | Aldehyde proton (Diagnostic).[1] Triplet due to coupling with benzylic CH2.[1] |

| 1H NMR (CDCl3) | δ 3.60 - 3.70 (d, 2H) | Benzylic CH2 (alpha to carbonyl).[1] |

| 1H NMR (CDCl3) | δ 3.80 (s, 3H) | Methoxy group (-OCH3).[1] |

| 1H NMR (CDCl3) | δ 2.30 (s, 3H) | Aryl-Methyl group (-CH3).[1] |

| IR (Neat) | 1720 - 1730 cm⁻¹ | Strong C=O stretch.[1] |

| TLC | Rf ~ 0.6 (Hex/EtOAc 3:1) | Distinct from alcohol (Rf ~ 0.3).[1] |

Troubleshooting & Decision Tree

Figure 2: Operational decision tree for method selection and troubleshooting.

References

-

Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1] Chem.1983 , 48, 4155–4156.[1]

-

De Mico, A.; Margarita, R.; Parlanti, L.; Vescovi, A.; Piancatelli, G. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds."[1] J. Org.[1] Chem.1997 , 62, 6974–6977.[1]

-

Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006.[1]

-

Organic Syntheses. "Oxidation of Alcohols with Dess-Martin Periodinane." Org.[1][6][7] Synth.2000 , 77, 141.[1] [1]

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. Curly Arrow: TEMPO - BAIB oxidation [curlyarrow.blogspot.com]

- 4. Studies of the oxidation of ethanol to acetaldehyde by oxyhemoglobin using fluorigenic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5703-26-4|2-(4-Methoxyphenyl)acetaldehyde|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenylacetaldehyde|High-Purity Research Chemical [benchchem.com]

Overcoming steric hindrance in 2-(2-Methoxy-5-methylphenyl)acetaldehyde reactions

Executive Summary

You are likely working with 2-(2-Methoxy-5-methylphenyl)acetaldehyde (CAS: 676608-50-7) because you require a specific scaffold for drug development or complex organic synthesis. However, this molecule presents a "perfect storm" of reactivity challenges:

-

Steric Hindrance: The ortho-methoxy group creates a physical blockade, impeding nucleophilic attack at the carbonyl carbon.

-

Electronic Deactivation: The electron-donating nature of the methoxy and methyl groups reduces the electrophilicity of the aldehyde.

-

Instability: Like most phenylacetaldehydes, it is prone to rapid polymerization (trimerization) and auto-oxidation, often degrading before the desired reaction can occur.

This guide moves beyond standard protocols to address these specific structural bottlenecks.

Module 1: Stability & Pre-Reaction Quality Control

The Silent Killer: Polymerization Before attempting any synthesis, you must verify the integrity of your starting material. Phenylacetaldehydes spontaneously form cyclic trimers (trioxanes) upon storage, especially if trace acid is present. This "hidden" impurity is often mistaken for steric hindrance because the trimer is unreactive to mild nucleophiles.

Diagnostic Workflow

-

Visual Check: Pure aldehyde is a clear, colorless to pale yellow liquid.[1] Viscous or cloudy oil indicates polymerization.

-

NMR Verification: Look for the aldehyde proton doublet/triplet around 9.6–9.8 ppm . If this signal is weak and you see broad multiplets in the 5.0–6.0 ppm region, your material has trimerized.

Protocol: Regeneration of Monomer

If your material has polymerized, standard purification (column chromatography) is often ineffective. Use this thermal depolymerization method:

-

Setup: Short-path distillation apparatus.

-

Additives: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.5 mol%) to the viscous residue.

-

Process: Heat the mixture under high vacuum (<1 mmHg). The acid catalyzes the cracking of the trimer.

-

Collection: Distill the monomer directly into a receiving flask cooled to -78°C .

-

Storage: Immediately dilute in your reaction solvent or store at -20°C under Argon.

Module 2: Overcoming Steric Hindrance in Nucleophilic Additions

The ortho-methoxy group blocks the "Bürgi-Dunitz" trajectory required for nucleophiles to attack the carbonyl. Standard conditions (e.g., mixing amine and aldehyde in MeOH) will result in stalled equilibrium.

Strategy: Titanium-Mediated Activation

For difficult condensations (Reductive Amination, Knoevenagel), we recommend using Titanium(IV) isopropoxide [Ti(OiPr)₄] . It serves a dual purpose: acting as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

Protocol: Hindered Reductive Amination

Objective: Coupling 2-(2-Methoxy-5-methylphenyl)acetaldehyde with a secondary amine.

-

Activation:

-

In a flame-dried flask, combine the aldehyde (1.0 equiv) and amine (1.1 equiv).

-

Add neat Ti(OiPr)₄ (1.25 equiv). Note: Do not use solvent yet.

-

Stir under Argon for 1–2 hours. The mixture will become viscous.

-

-

Dilution:

-

Dilute with anhydrous THF (5 mL per mmol aldehyde).

-

-

Reduction:

-

Crucial Step: Do not use NaBH₄, as it reduces unreacted aldehyde too fast.

-

Add NaBH(OAc)₃ (2.0 equiv) or NaBH₃CN (1.5 equiv).

-

Stir for 12–16 hours at room temperature.

-

-

Workup (Titanium Quench):

-

Quench by adding 1N NaOH or saturated Rochelle’s salt solution. Stir vigorously until the white titanium precipitate forms and the organic layer is clear.

-

Troubleshooting Guide: Low Yields

| Observation | Probable Cause | Corrective Action |

| No Product, Aldehyde Recovered | Steric shielding prevents imine formation. | Switch to Ti(OiPr)₄ protocol (above) or use microwave irradiation (80°C, 10 min) to overcome activation energy. |

| Alcohol Byproduct (Reduction of Aldehyde) | Reductant attacked aldehyde before imine formed. | Stepwise approach: Ensure imine formation is complete (check via IR/NMR) before adding the reducing agent. Use weaker reductant (NaBH(OAc)₃). |

| Complex Mixture / Tars | Aldol condensation of the aldehyde. | The alpha-protons are acidic. Avoid strong bases.[1] Perform reaction at lower temp (0°C) initially. |

Module 3: Visualizing the Challenge

The following diagram illustrates the competing pathways and the logic behind the recommended interventions.

Caption: Reaction landscape showing the critical path (Blue/Green) vs. degradation pathways (Red). The Titanium-mediated route is essential to bypass the steric energy barrier.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use excess amine to force the reaction? A: In sterically hindered systems, excess amine often acts as a base rather than a nucleophile. This promotes the deprotonation of the alpha-carbon (acidic due to the adjacent carbonyl and phenyl ring), leading to self-aldol condensation and polymerization. Stoichiometric control with Lewis Acid activation is safer.

Q2: My aldehyde has turned into a white solid. Is it ruined? A: Not necessarily. It has likely trimerized or oxidized.

-

Test: Dissolve a small amount in CDCl₃.

-

Result A: If it dissolves and shows a carboxylic acid peak (~11 ppm), it is oxidized (ruined).

-

Result B: If it shows complex aliphatic peaks and no aldehyde proton, it is the trimer. Use the thermal depolymerization protocol described in Module 1 to recover it.

Q3: Can I use this aldehyde in a Wittig reaction? A: Yes, but ortho-substitution slows down the formation of the oxaphosphetane intermediate.

-

Recommendation: Use the Horner-Wadsworth-Emmons (HWE) modification if possible, as the phosphonate carbanions are more nucleophilic and less bulky than triphenylphosphonium ylides. Use LiCl/DBU conditions (Masamune-Roush) for milder, non-basic activation to prevent polymerization.

References

-

BenchChem Technical Support. (2025).[2][3][4] An In-depth Technical Guide to the Chemical Stability and Reactivity of the Aldehyde Group in Phenylacetaldehyde.Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry. (Fundamental protocol for mild reductive amination). Link

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of Organic Chemistry. (Specific method for hindered substrates). Link

-

Organic Chemistry Portal. Reductive Amination: Strategies and Mechanisms.Link

-

Sigma-Aldrich. Product Specification: 2-(2-methylphenyl)acetaldehyde (Analogous Reactivity).Link

Sources

Personal protective equipment for handling 2-(2-Methoxy-5-methylphenyl)acetaldehyde

Executive Summary & Immediate Action

Compound Status: High-Alert Intermediate. Specific toxicological data for 2-(2-Methoxy-5-methylphenyl)acetaldehyde is limited. Therefore, this protocol enforces the Precautionary Principle , utilizing safety data from structural analogs (Phenylacetaldehyde, CAS 122-78-1; 2-Methoxyphenylacetaldehyde, CAS 33567-59-8).

Core Hazards:

-

Sensitizer: High potential for skin sensitization (allergic contact dermatitis) due to aldehyde reactivity with proteins (Schiff base formation).

-

Irritant: Severe eye and respiratory tract irritant.[1]

-

Unstable: Prone to autoxidation upon air exposure, forming acidic byproducts (2-methoxy-5-methylphenylacetic acid) which may alter reaction stoichiometry and safety profiles.

Hazard Identification (SAR Analysis)

Based on Structure-Activity Relationship (SAR) to Phenylacetaldehyde derivatives.

| Hazard Class | GHS Category (Predicted) | H-Statement | Operational Implication |

| Skin Sensitization | Category 1B | H317: May cause an allergic skin reaction. | Zero-skin-contact policy. Double-gloving recommended. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4] | Goggles required. Safety glasses are insufficient. |

| Flammability | Category 4 | H227: Combustible liquid.[3][4][5] | Flash point likely >60°C. Keep away from heat/sparks. |

| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed.[3][4][5] | Do not eat/drink in the lab. Wash hands post-handling.[1][2][3][4][6][7][8][9][10] |

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent sensitization. Aldehydes can penetrate standard nitrile gloves over time; therefore, breakthrough time is the critical metric.

| PPE Category | Standard | Specification | Rationale |

| Hand Protection (Primary) | Butyl Rubber | Thickness: ≥ 0.3 mmBreakthrough: > 480 min | Aldehydes degrade nitrile. Butyl offers superior resistance to aromatic aldehydes. |

| Hand Protection (Splash) | Nitrile (Double) | Thickness: ≥ 0.11 mm (each)Change every 15 mins | Acceptable only for incidental splash protection. Not for immersion. |

| Eye Protection | ANSI Z87.1+ | Chemical Splash Goggles | Vapors are lachrymators (tear-inducing). Unvented or indirect-vented goggles prevent vapor entry. |

| Respiratory | NIOSH / EN 14387 | OV/P95 (Organic Vapor + Particulate) | Low olfactory fatigue threshold. If you smell it, you are already overexposed. |

| Body Protection | ISO 13982 | Tyvek® Lab Coat (Closed front) | Prevents contamination of street clothes, reducing "take-home" exposure risk. |

Operational Handling Protocol

A. Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen . This compound is air-sensitive.

-

Temperature: Refrigerate at 2–8°C .

-

Container: Amber glass with a Teflon-lined septum cap to prevent UV degradation and oxygen ingress.

B. Transfer & Weighing Workflow

-

Engineering Control: All operations must occur inside a certified Chemical Fume Hood .

-

Preparation: Pre-weigh the receiving flask with solvent to minimize the duration the neat aldehyde is exposed to air.

-

Transfer: Use a glass syringe with a wide-bore needle for liquid transfer. Avoid pouring, which increases surface area for oxidation and vapor generation.

-

Quenching: Immediately wipe the septum and syringe tip with a tissue soaked in 10% Sodium Bisulfite solution (neutralizes the aldehyde) before disposing of the tissue in solid hazardous waste.

C. Spill Management

-

Small Spill (< 10 mL):

-

Cover with Vermiculite or Activated Carbon .

-

Apply Sodium Bisulfite (aq) to the absorbent to neutralize the aldehyde functionality.

-

Scoop into a sealed bag labeled "Aldehyde Waste."

-

-

Decontamination: Wash the surface with a mild detergent followed by water. Do not use bleach (potential reaction with other organics).[7]

Waste Disposal Plan

Strict Prohibition: Never dispose of aldehydes down the drain. They are toxic to aquatic life and can damage plumbing seals.

| Waste Stream | Treatment Method | Disposal Code (Ref) |

| Liquid Waste | Collect in "Organic Combustible" waste container (halogen-free). | D001 (Ignitable) |

| Solid Waste | Contaminated gloves/tissues go to "Hazardous Solids." | U-Listed equivalent |

| Rinsate | First rinse of glassware should be collected as organic waste. | -- |

Visualizations

Figure 1: PPE Selection Logic & Handling Workflow

Caption: Decision logic for selecting appropriate glove materials and respiratory protection based on the scale of operation.

Figure 2: Degradation & Disposal Pathway

Caption: Chemical fate of the aldehyde upon air exposure and the correct neutralization pathway for waste disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 269548, 2-(2-Methoxyphenyl)acetaldehyde. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

- 1. airgas.com [airgas.com]

- 2. johndwalsh.com [johndwalsh.com]

- 3. mpbio.com [mpbio.com]

- 4. vigon.com [vigon.com]

- 5. johndwalsh.com [johndwalsh.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. directpcw.com [directpcw.com]

- 9. axxence.de [axxence.de]

- 10. artsci.usu.edu [artsci.usu.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.